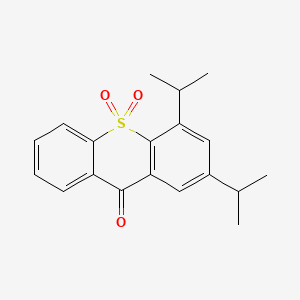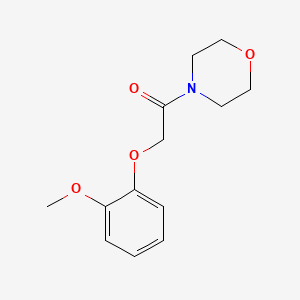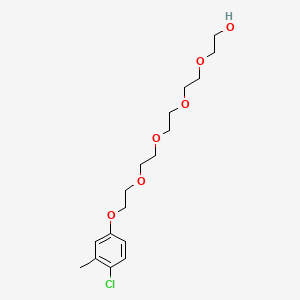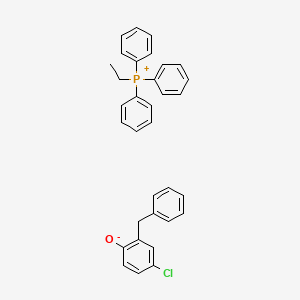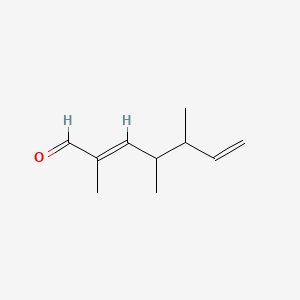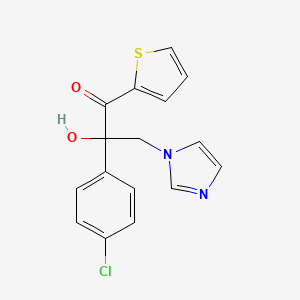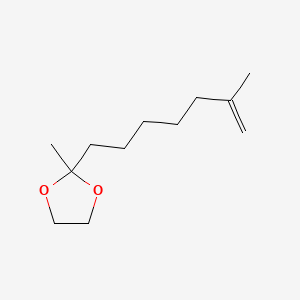
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a branched alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane typically involves the reaction of 6-methylhept-6-en-1-ol with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.
化学反应分析
Types of Reactions
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism by which 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The branched alkyl chain may also play a role in the compound’s bioactivity by affecting its solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxane
- 2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxepane
Uniqueness
2-Methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane is unique due to its specific ring structure and branched alkyl chain, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
40632-70-0 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
2-methyl-2-(6-methylhept-6-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-5-4-6-8-12(3)13-9-10-14-12/h1,4-10H2,2-3H3 |
InChI 键 |
DEFCHNJPYHQGCT-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCCCCC1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


